24-Methylene Vitamin D2
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Overview
Description
24-Methylene Vitamin D2 is a derivative of ergocalciferol (Vitamin D2), which is produced by plants and fungi in response to ultraviolet irradiation. This compound is characterized by the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . Vitamin D2 and its derivatives play crucial roles in calcium and phosphorus metabolism, which are essential for bone health and various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Methylene Vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol precursor widely distributed in plants, yeasts, and some animals . The process includes the following steps:
Ultraviolet Irradiation: Ergosterol is exposed to ultraviolet light, leading to the formation of pre-vitamin D2.
Thermal Isomerization: The pre-vitamin D2 undergoes thermal isomerization to form ergocalciferol (Vitamin D2).
Chemical Modification:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-intensity ultraviolet lamps and controlled reaction conditions to ensure the efficient conversion of ergosterol to the desired product .
Chemical Reactions Analysis
Types of Reactions: 24-Methylene Vitamin D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
24-Methylene Vitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other vitamin D analogs and derivatives.
Biology: Studied for its role in calcium and phosphorus metabolism and its effects on bone health.
Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their vitamin D content
Mechanism of Action
The mechanism of action of 24-Methylene Vitamin D2 involves its conversion to the active form, 1,25-dihydroxyvitamin D2, through hydroxylation in the liver and kidneys . The active form binds to the vitamin D receptor (VDR), a transcription factor that regulates the expression of genes involved in calcium and phosphorus metabolism . This binding leads to the modulation of various physiological processes, including bone mineralization, immune function, and cell proliferation .
Comparison with Similar Compounds
Vitamin D2 (Ergocalciferol): The parent compound of 24-Methylene Vitamin D2, produced by plants and fungi.
Vitamin D3 (Cholecalciferol): Produced by animals and humans in response to ultraviolet irradiation of 7-dehydrocholesterol.
1,25-Dihydroxyvitamin D2: The active form of Vitamin D2, involved in calcium and phosphorus metabolism.
Uniqueness: this compound is unique due to the presence of a methyl group at the 24th carbon atom and a double bond between the 22nd and 23rd carbon atoms . These structural differences affect its metabolism and biological activity, making it distinct from other vitamin D analogs .
Properties
Molecular Formula |
C28H42O |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(E)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H42O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19,22,25-27,29H,3-4,7-8,11,14-18H2,1-2,5-6H3/b10-9+,23-12+,24-13-/t22?,25-,26+,27?,28+/m0/s1 |
InChI Key |
FARYKFGOJOTADM-FWLDHIKKSA-N |
Isomeric SMILES |
CC(C)C(=C)/C=C/C(C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)C(=C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
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